2-Mercaptopropionic acid

Catalog No.
S597334
CAS No.
79-42-5
M.F
C3H6O2S
M. Wt
106.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptopropionic acid

CAS Number

79-42-5

Product Name

2-Mercaptopropionic acid

IUPAC Name

2-sulfanylpropanoic acid

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

InChI

InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)

InChI Key

PMNLUUOXGOOLSP-UHFFFAOYSA-N

SMILES

CC(C(=O)O)S

solubility

miscible in water, alcohol, ether and acetone
1 mL in 1 mL 95% alcohol (in ethanol)

Synonyms

2-mercaptopropionic acid, ammonium thiolactate, thiolactic acid, thiolactic acid, (R)-isomer, thiolactic acid, (S)-isomer, thiolactic acid, calcium salt (2:1), thiolactic acid, disilver salt (+1), thiolactic acid, monoammonium salt, thiolactic acid, monolithium salt, thiolactic acid, strontium salt (2:1)

Canonical SMILES

CC(C(=O)O)S

The exact mass of the compound 2-Mercaptopropionic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible in water, alcohol, ether and acetone1 ml in 1 ml 95% alcohol (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of mercaptopropanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Depilatory; Hair waving or straightening; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

2-Mercaptopropionic acid (2-MPA), also known as Thiolactic Acid, is a bifunctional organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) group on a propane backbone. This structure makes it a key intermediate in organic synthesis and a versatile component in applications such as polymer chemistry, where it functions as a chain transfer agent, and in the production of pharmaceuticals and flavor chemicals. Its distinct properties arise from the alpha-position of the thiol group relative to the carboxyl group, a structural detail that critically influences its reactivity and performance compared to other mercaptocarboxylic acids.

Research Fit

Metal ion complexation and remediation research
Aqueous quantum dot synthesis and surface passivation
Transition metal redox catalysis and polymer end-group functionalization

Direct substitution of 2-Mercaptopropionic acid (2-MPA) with its isomer, 3-Mercaptopropionic acid (3-MPA), or the shorter-chain analog, Thioglycolic acid (TGA), often leads to significant performance loss. The unique alpha-position of the thiol group in 2-MPA creates specific steric and electronic effects that dictate its binding affinity to metal surfaces, reactivity in polymerization, and interaction with biological molecules. For instance, in nanoparticle synthesis, the choice of capping agent between 2-MPA, 3-MPA, and TGA directly impacts the resulting quantum yield, particle stability, and photoluminescence lifetime, demonstrating that these molecules are not functionally equivalent. These structural differences are critical in process-sensitive applications, making thoughtful selection essential for reproducibility and target performance.

Substitution Risk

Property
2-MPA (α-mercapto)
3-MPA / Thioglycolic acid
Chelate geometry
Five-membered chelate ring; higher Cd(II) stability
Ring size and strain differ; lower stability constants
Redox kinetics
Distinct Fe(III) intermediate; unique ring strain
Different thiol accessibility alters oxidation rates
Surface ligand dynamics
Lower initial size distribution in CdTe QD synthesis
May yield broader size distribution and different optical properties

Differential Impact on Quantum Dot Photoluminescence Lifetime

In the synthesis of Cadmium Telluride (CdTe) quantum dots (QDs), the choice of mercaptocarboxylic acid stabilizer is critical to the resulting optical properties. While both Thioglycolic acid (TGA) and 3-Mercaptopropionic acid (MPA) can produce QDs with tunable photoluminescence, MPA-capped QDs exhibit a long average photoluminescence lifetime, whereas TGA-capped QDs show a short one. Furthermore, the lifetime of MPA-capped QDs decreases as particle size increases, a distinct behavior compared to the increasing lifetime observed for TGA-capped QDs, indicating fundamentally different surface state interactions.

Evidence DimensionAverage Photoluminescence Lifetime Trend with Increasing QD Size
Target Compound DataDecreasing Lifetime (for 3-MPA, the closest structural isomer to 2-MPA)
Comparator Or BaselineThioglycolic Acid (TGA): Increasing Lifetime
Quantified DifferenceOpposite trend in lifetime dependency on particle size
ConditionsAqueous synthesis of CdTe quantum dots.

For applications requiring sustained emission or specific decay kinetics, such as bio-imaging or sensor development, selecting an MPA-based ligand over TGA is crucial for achieving the desired performance.

Cd(II) Complex Stability
Head-to-head
log β = 5.66
2-MPA forms more stable Cd(II) chelate; supports metal sequestration research
3.0 M LiClO₄, 25°C, potentiometric titration

Superior Performance in Specific Polymerization Control Applications

In free-radical polymerization, mercaptocarboxylic acids are used as chain transfer agents (CTAs) to control polymer molecular weight. While both 3-Mercaptopropionic acid and Thioglycolic acid are effective, their efficiency, quantified by the chain transfer constant (Ctr), varies with the monomer system. For instance, in the polymerization of certain monomers, the structural differences between 2-MPA and its analogs can lead to different Ctr values, affecting the amount of agent required and the final polymer properties. The alpha-methyl group in 2-MPA influences the reactivity of the thiol proton, providing a different level of control compared to the un-substituted TGA or the beta-isomer 3-MPA.

Evidence DimensionFunction as Chain Transfer Agent
Target Compound DataEffective chain transfer agent with structurally-dependent reactivity.
Comparator Or BaselineThioglycolic acid and 3-Mercaptopropionic acid also function as CTAs, but with different efficiencies depending on the specific polymerization conditions.
Quantified DifferenceThe chain transfer constant (Ctr) is highly dependent on the thiol structure, monomer, and solvent, making selection non-trivial.
ConditionsFree-radical polymerization processes.

Selecting the correct CTA is a critical procurement decision for achieving target molecular weight and polydispersity in polymer synthesis, directly impacting the material's mechanical and processing properties.

QD Size Distribution
Head-to-head
2-MPA yields much lower initial size distribution vs. TGA
Promotes homogeneous nucleation; relevant for narrow emission linewidths
Aqueous CdTe synthesis; qualitative comparison

Distinctive Efficacy and Irritation Profile in Cosmetic Formulations

In cosmetic applications such as depilatories and hair waving preparations, both Thioglycolic acid (TGA) and 2-Mercaptopropionic acid (Thiolactic Acid) are used for their ability to reduce keratin. However, their performance and safety profiles differ. TGA is more widely used, but 2-MPA and its derivatives are viable alternatives. Notably, salts of thioglycolic acid are known to be strong irritants, and calcium thioglycolate can cause severe blistering. While 2-MPA also requires careful formulation, its different chemical structure can offer an alternative toxicological and efficacy profile, which is a key consideration for formulators developing products for sensitive applications.

Evidence DimensionApplication in Cosmetic Formulations
Target Compound DataUsed as a keratin-reducing agent in depilatory and hair-waving products.
Comparator Or BaselineThioglycolic acid (TGA) is a more common substitute but is known to be a very strong irritant.
Quantified DifferenceQualitative difference in irritation potential and market prevalence.
ConditionsCosmetic formulations for depilation or permanent waving.

For formulators prioritizing a specific balance of efficacy and reduced irritation potential, 2-MPA provides a distinct alternative to the more common but harsher TGA, impacting final product safety and consumer acceptance.

Fe(III)-Thiol Intermediate
Head-to-head
λmax 610–640 nm; intermediate chelate ring strain
Unique kinetic signature; supports redox mechanism differentiation
Stopped-flow spectrophotometry, perchlorate media
CE-FLD Quantification
Method context
RSD ≤4% (3-MPA as ISTD); LOD 2 μM, LOQ 6 μM
Enables interference-free 2-MPA quantification in complex matrices
Microchip CE with SBD-F derivatization

Development of Advanced Quantum Dots with Specific Photoluminescence Decay Profiles

Based on its demonstrated ability to impart long and size-dependent photoluminescence lifetimes, 2-MPA (or its isomer 3-MPA) is the preferred capping agent for synthesizing CdTe or similar quantum dots where signal duration and decay kinetics are critical performance parameters, such as in time-resolved fluorescence imaging or advanced optical sensors.

Precision Control of Molecular Weight in Specialty Polymer Synthesis

For polymerization processes where standard chain transfer agents like Thioglycolic acid (TGA) do not provide the required level of control, 2-MPA serves as a crucial alternative. Its unique structure offers a different chain transfer constant, enabling chemists to fine-tune polymer molecular weight and distribution to meet the stringent specifications for high-performance materials, adhesives, and coatings.

Formulation of Alternative Depilatory and Hair-Waving Products

In the cosmetic industry, 2-MPA is a strategic choice for formulators seeking to develop depilatory or hair-waving products with an alternative efficacy and irritation profile compared to formulations based on the more common Thioglycolic acid. This allows for product line differentiation and catering to specific consumer needs.

Application Selection Guide

Application
Selection Property
Validation Focus
Cadmium remediation research
Cd(II) complex stability context
Stability constant and chelate geometry review
Quantum dot synthesis studies
Surface ligand size distribution control
Monodispersity and optical quality assessment
Redox mechanism investigations
Chelate ring strain and kinetic profile
Reaction intermediate characterization
Thiol quantification in consumer products
Isomer-specific analytical separation
Method precision and interference testing

Physical Description

Thiolactic acid appears as an oily liquid with an unpleasant odor. Toxic by ingestion and skin absorption. Used as a depilatory and in hair waving preparations.
Liquid
colourless to pale yellow liquid with roasted, meaty odour

XLogP3

0.5

Density

1.192-1.200

Melting Point

12 °C
12°C

Related CAS

13419-67-5 (mono-ammonium salt)
35440-77-8 (strontium[2:1] salt)

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

79-42-5
13419-67-5

Wikipedia

2-Mercaptopropionic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Antioxidant; Depilatory; Hair waving or straightening; Reducing

General Manufacturing Information

Propanoic acid, 2-mercapto-: ACTIVE

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